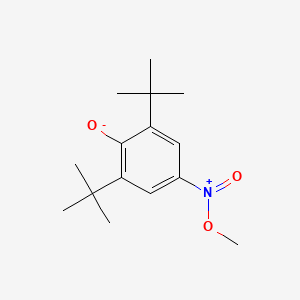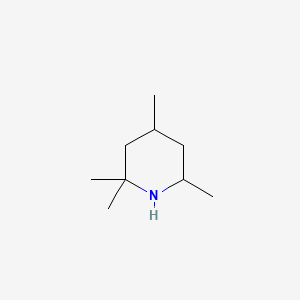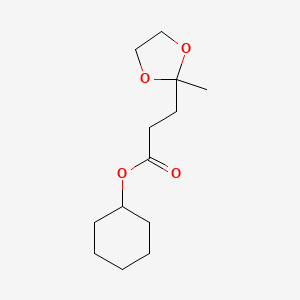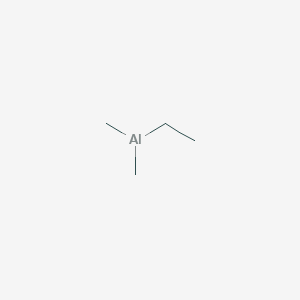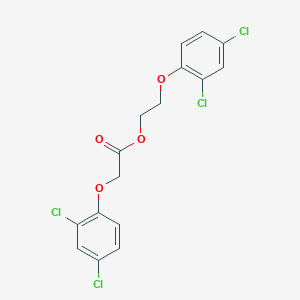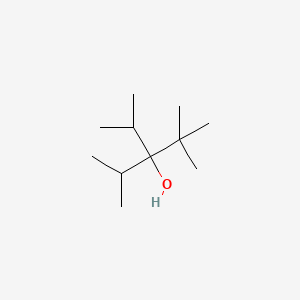![molecular formula C21H20N2O4 B14722213 2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol CAS No. 6628-55-3](/img/structure/B14722213.png)
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a naphthalen-1-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol typically involves the reaction of 2-nitrobenzaldehyde with morpholine and naphthalen-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .
化学反応の分析
Types of Reactions
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
科学的研究の応用
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Similar in structure but with an ethyl group instead of a nitrophenyl group.
2-Morpholin-4-ylethylazide: Contains an azide group instead of a nitrophenyl group.
Uniqueness
2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol is unique due to the combination of its morpholine ring, nitrophenyl group, and naphthalen-1-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
特性
CAS番号 |
6628-55-3 |
|---|---|
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
2-[morpholin-4-yl-(2-nitrophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C21H20N2O4/c24-21-16-6-2-1-5-15(16)9-10-18(21)20(22-11-13-27-14-12-22)17-7-3-4-8-19(17)23(25)26/h1-10,20,24H,11-14H2 |
InChIキー |
DWKPLCIMDLWBSB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(C2=C(C3=CC=CC=C3C=C2)O)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


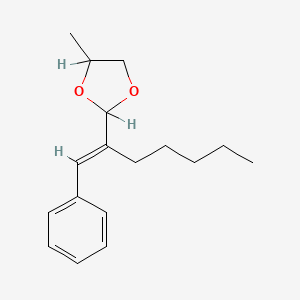
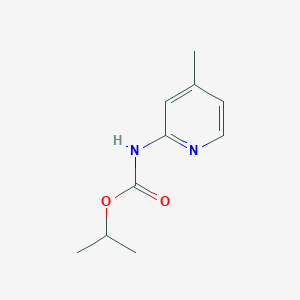
methanol](/img/structure/B14722152.png)

![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)
